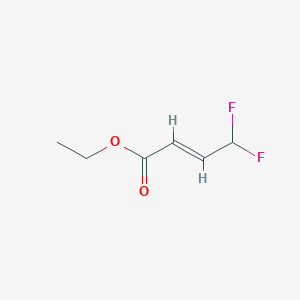
2-Methyl-2-(trifluoromethyl)oxirane
Descripción general
Descripción
2-Methyl-2-(trifluoromethyl)oxirane is a chemical compound with the CAS Number: 374-11-8 . It has a molecular weight of 126.08 and its InChI Code is 1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 . It is stored at a temperature of 4°C .
Synthesis Analysis
This compound can be synthesized through the reaction of trifluoromethyl methyl ether with ethylene oxide. The reaction is typically carried out using a Lewis acid catalyst, such as boron trifluoride. The resulting product can be purified using distillation.Molecular Structure Analysis
The molecular formula of this compound is C4H5F3O . Its average mass is 126.077 Da and its monoisotopic mass is 126.029251 Da .Chemical Reactions Analysis
This compound is highly reactive and can undergo reactions such as ring-opening, addition, and polymerization.Physical And Chemical Properties Analysis
This compound has a boiling point of 36°C and a melting point of -135°C. It is soluble in many organic solvents, including ether, benzene, and toluene.Aplicaciones Científicas De Investigación
Copolymerization with Carbon Dioxide
One of the significant applications of oxiranes, such as 2-Methyl-2-(trifluoromethyl)oxirane, is in the field of polymer science, particularly in the copolymerization with carbon dioxide to produce polycarbonates. This process is vital for converting carbon dioxide, a greenhouse gas, into valuable polymers, thereby reducing its atmospheric concentration. Efficient and effective catalysts are crucial for this copolymerization due to the low reactivity of carbon dioxide. Developments in this area have focused on catalysts such as zinc, aluminium, chromium, cobalt, cadmium, manganese, and rare earth metals with various ligands, opening future research prospects in nanocatalysis and supercritical fluid copolymerization for improved processes (Ang et al., 2015).
Sustainable Solvent Applications
This compound derivatives like 2-Methyloxolane (2-MeOx) have been explored as bio-based, sustainable solvents, especially for extracting natural products and food ingredients. These solvents offer a greener alternative to conventional petroleum-based solvents like hexane due to their efficient extraction capabilities, lower toxicity, and minimal environmental impact. The shift towards such sustainable solvents is crucial in modern plant-based chemistry, highlighting the environmental and economic benefits of replacing petroleum-derived solvents (Rapinel et al., 2020).
Degradation and Environmental Impact Studies
Studies on the degradation processes and environmental impact of related trifluoromethyl compounds have also been significant. Understanding the stability, degradation pathways, and environmental fate of these compounds is crucial for assessing potential risks and benefits, especially for compounds used in medical applications. Research in this domain contributes to the broader understanding of polyfluoroalkyl chemicals in the environment, including their biodegradability, toxic profiles, and the formation of more toxic degradation products, such as perfluoroalkyl acids from non-fluorinated functionalities (Barchańska et al., 2019).
Fluoroalkylation Reactions
The advancement in fluoroalkylation reactions, including those involving this compound, highlights their importance in producing fluorine-containing pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly fluoroalkylation methods, especially in aqueous media, underscores the ongoing shift towards green chemistry. These methods allow for the incorporation of fluorinated groups into target molecules under mild and environmentally benign conditions, marking significant progress in the synthesis of fluorine-containing compounds (Song et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAXYFAHGPYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374-11-8 | |
| Record name | 2-methyl-2-(trifluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

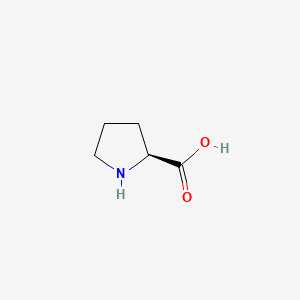
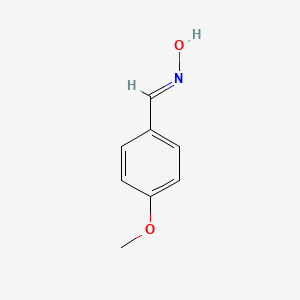

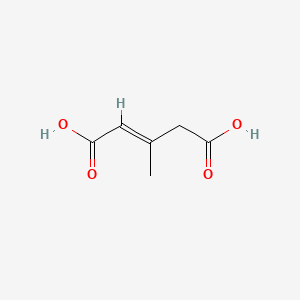

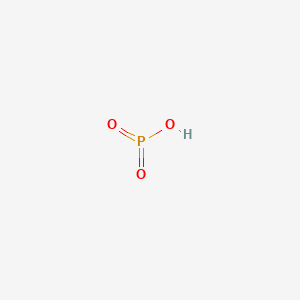
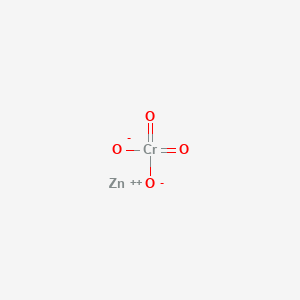
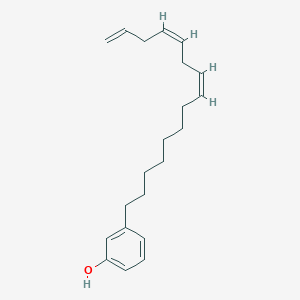
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)

